![molecular formula C10H14ClNS2 B6176078 methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride CAS No. 2624138-01-6](/img/no-structure.png)

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

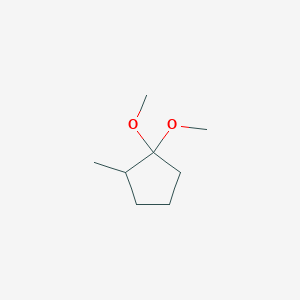

“Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride” is a chemical compound that is structurally related to amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . It is an off-white to light yellow powder or crystals .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of methiopropamine, which is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .作用機序

将来の方向性

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride' involves the reaction of 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one with methylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one is reacted with excess methylamine in anhydrous ethanol at reflux temperature for 24 hours.", "Step 2: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.", "Step 3: The resulting solid is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 2-3.", "Step 4: The resulting precipitate is filtered, washed with water, and dried under vacuum to obtain the final product, methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride." ] } | |

CAS番号 |

2624138-01-6 |

製品名 |

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride |

分子式 |

C10H14ClNS2 |

分子量 |

247.8 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。